

Application Notes and Protocols for Pomalidomide-C12-NH2 Hydrochloride Conjugation

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Compound of Interest

Compound Name: Pomalidomide-C12-NH2
hydrochloride

Cat. No.: B15621359

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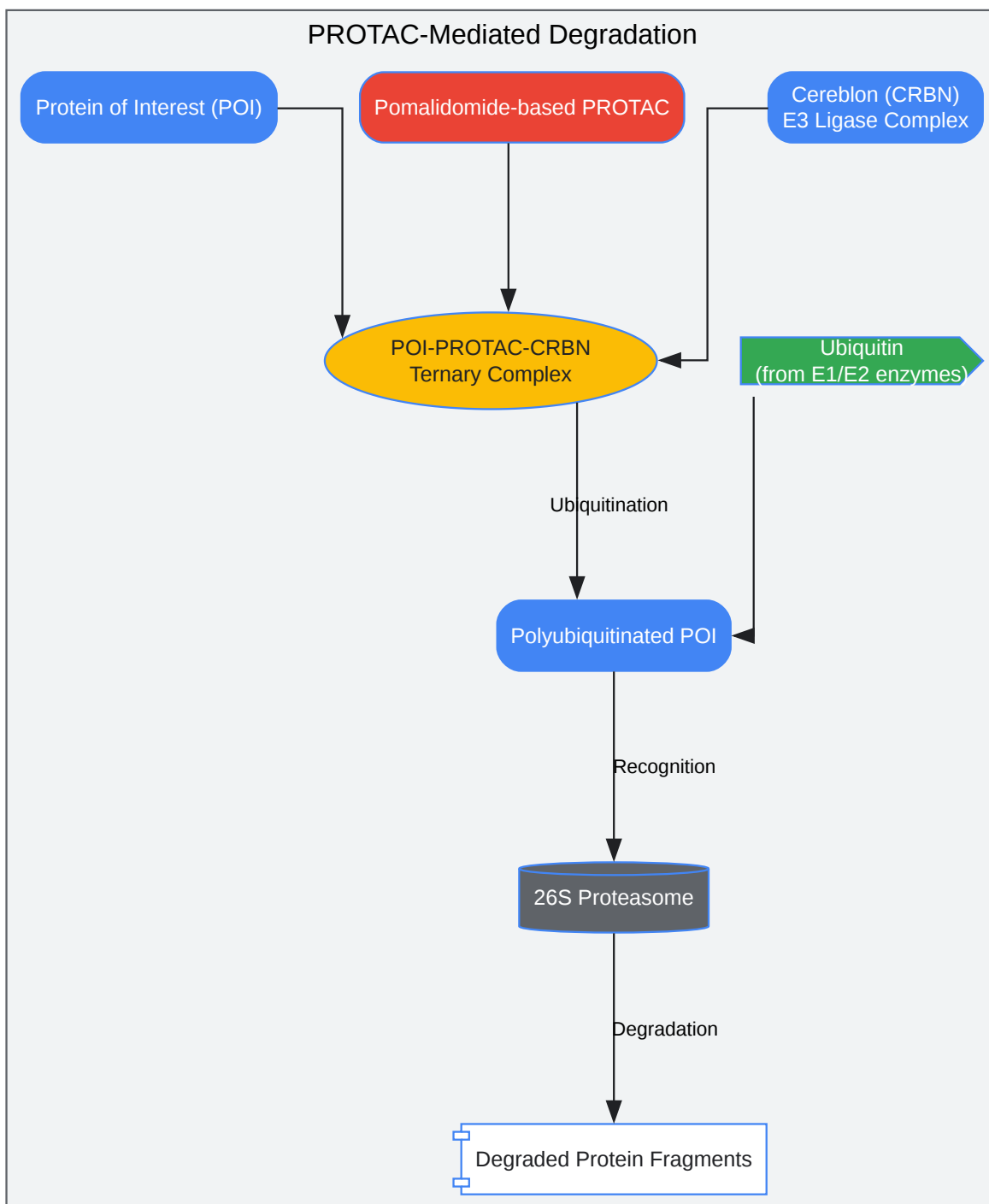
Introduction

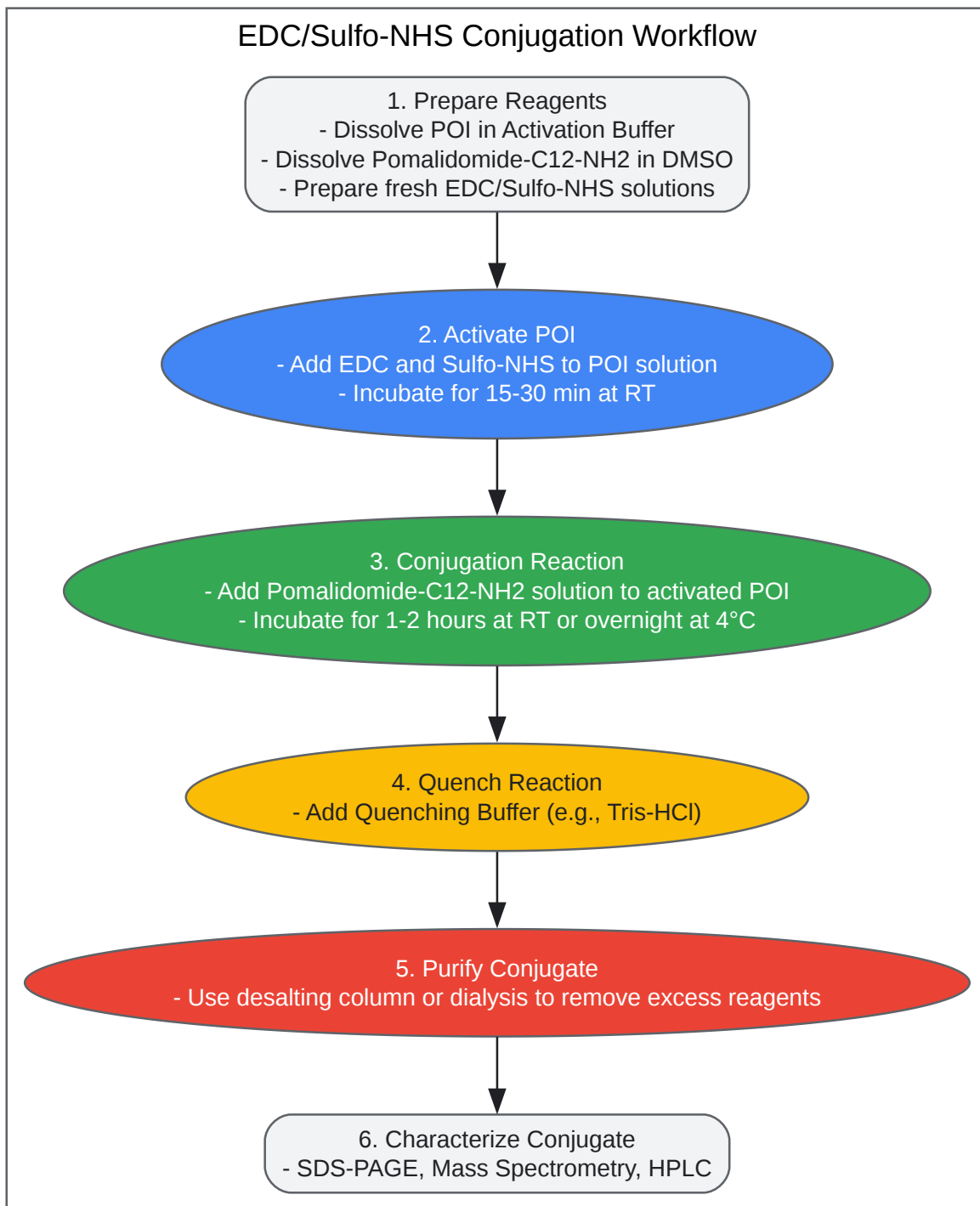
Pomalidomide, a potent immunomodulatory agent, functions as a molecular glue by binding to the E3 ubiquitin ligase Cereblon (CRBN). This property has established it as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. **Pomalidomide-C12-NH2 hydrochloride** is a key building block in the synthesis of PROTACs, featuring the pomalidomide core for CRBN recruitment and a 12-carbon aliphatic linker with a terminal primary amine. This terminal amine serves as a versatile handle for conjugation to a ligand that binds to a protein of interest (POI).

These application notes provide detailed protocols for the conjugation of **Pomalidomide-C12-NH2 hydrochloride** to protein ligands, addressing common challenges such as the hydrophobicity of the long C12 linker.

Pomalidomide-Based PROTAC Mechanism of Action

Pomalidomide-based PROTACs operate by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. The pomalidomide moiety of the PROTAC binds to CRBN, a component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex. This brings the E3 ligase into close proximity with the POI, which is bound by the other end of the PROTAC. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.





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